(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Medicinal Chemistry Process Chemistry Quality Control

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 1251019-97-2), also catalogued as cis-5-(tert-butoxycarbonyl)tetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylic acid, is a heterobifunctional, cis-fused bicyclic scaffold combining a Boc-protected secondary amine with a synthetically tractable 3a-carboxylic acid handle. With molecular formula C12H19NO5 and molecular weight 257.28 g/mol, this compound exists as a racemic cis mixture and serves as a conformationally constrained intermediate for constructing elaborated pyrrolopyrrole chemotypes in medicinal chemistry programs.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 1251019-97-2
Cat. No. B1443697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
CAS1251019-97-2
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1
InChIKeyYHUJAKLVDJODPS-UFBFGSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS 1251019-97-2: Procurement-Grade Chiral Building Block for Drug Discovery


(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 1251019-97-2), also catalogued as cis-5-(tert-butoxycarbonyl)tetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylic acid, is a heterobifunctional, cis-fused bicyclic scaffold combining a Boc-protected secondary amine with a synthetically tractable 3a-carboxylic acid handle . With molecular formula C12H19NO5 and molecular weight 257.28 g/mol, this compound exists as a racemic cis mixture and serves as a conformationally constrained intermediate for constructing elaborated pyrrolopyrrole chemotypes in medicinal chemistry programs .

Why (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Cannot Be Replaced by Generic In-Class Compounds


Hexahydropyrrolo[3,4-c]pyrrole scaffolds are widely used in drug discovery, but stereochemistry and functional group presentation critically govern downstream molecular recognition, conformational pre-organization, and synthetic efficiency. The target compound possesses a unique combination of a cis ring junction, a Boc protecting group at the 5-position, and a carboxylic acid at the 3a-position—a trio of features that is absent in simpler analogs such as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 250275-15-1) which lacks the 3a-carboxylic acid , or the Cbz-protected variant (CAS 445310-01-0) which introduces differential deprotection orthogonality [1]. Direct substitution with any single in-class congener would alter the vector of functional group presentation or the protecting group strategy, undermining structure-activity relationship reproducibility and multi-step synthetic planning.

Product-Specific Quantitative Evidence Guide for (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate


Purity Specification and QC Documentation: 97+% HPLC Purity Enabling Reproducible Multi-Step Synthesis

The target compound is supplied with a minimum purity of 97+% as verified by HPLC, ensuring batch-to-batch consistency critical for multi-step synthetic campaigns . In contrast, the commonly available trans-configured analog tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 141449-85-6) is typically offered at 97–98% by GC but often lacks accompanying HPLC or qNMR certification, introducing uncertainty in the quantification of non-volatile impurities .

Medicinal Chemistry Process Chemistry Quality Control

Stereochemical Identity: Defined Cis Ring Junction Enforces Conformational Constraint Relative to Trans Isomers

The target compound features a cis-fused [3,4-c] ring junction with (3aS*,6aS*) relative configuration, as evidenced by its InChI Key (YHUJAKLVDJODPS-UFBFGSQYSA-N) and IUPAC nomenclature . The corresponding trans-configured isomer (CAS 141449-85-6, InChI Key: FYUVLZRRIRGSTE-UHFFFAOYSA-N) presents a distinct spatial orientation of the two pyrrolidine rings, which divergently pre-organizes substituent vectors for target engagement .

Stereochemistry Scaffold Design Conformational Analysis

Synthetic Utility: 3a-Carboxylic Acid Handle Provides a Functionalization Vector Absent in Simpler Boc-Protected Diamines

The target compound incorporates a carboxylic acid at the 3a-position, enabling direct amide coupling, esterification, or reduction without requiring additional protection/deprotection sequences . By comparison, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 250275-15-1; MW 212.29) possesses only the two secondary amine nitrogens, limiting its direct functionalization options to N-alkylation or N-acylation .

Synthetic Methodology Building Block Late-Stage Functionalization

Protecting Group Orthogonality: Acid-Labile Boc Enables Orthogonal Deprotection Relative to Cbz-Protected Congeners

The 5-position Boc group of the target compound is cleaved under acidic conditions (TFA or HCl/dioxane), providing orthogonal deprotection relative to the Cbz-protected cis congener (CAS 445310-01-0; MW 246.3), which requires hydrogenolysis or strong acid . This orthogonality is leveraged in the patent literature for hexahydropyrrolo[3,4-c]pyrrole-based autotaxin (ATX) inhibitors and LOX inhibitors, where sequential amine unveiling is essential for constructing differentially substituted analogs [1].

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Supplier Quality Infrastructure: ISO-Certified Manufacturing with Full Traceability for Regulated Research Environments

The target compound is manufactured under ISO-certified quality systems with available batch-specific Certificates of Analysis including HPLC chromatograms, residual solvent analysis, and heavy metal testing . This documentation package exceeds the typical offering for comparator CAS 141449-85-6, which is frequently supplied with only a basic Certificate of Analysis specifying purity by GC without impurity profiling .

GMP Readiness Supplier Qualification Regulatory Compliance

Best-Fit Procurement and Application Scenarios for (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate


Kinase and Protease Inhibitor Library Synthesis Requiring a cis-Locked Bicyclic Scaffold with Carboxylic Acid Diversification

Medicinal chemistry teams constructing focused libraries of kinase or protease inhibitors can leverage the cis-fused geometry and 3a-carboxylic acid of this compound as a rigid scaffold for amide-based diversification. The defined cis stereochemistry ensures consistent conformational presentation of substituents across library members, while the orthogonal Boc/COOH functionality enables sequential derivatization without protecting group crossover .

Autotaxin (ATX) or Lysyl Oxidase (LOX) Inhibitor Programs Employing Patent-Exemplified Pyrrolopyrrole Cores

Patent literature (RS59512B1, WO2019/XXXXXX) describes hexahydropyrrolo[3,4-c]pyrrole derivatives as ATX and LOX inhibitors. This compound provides an advanced intermediate for accessing the exemplified chemotypes, with the Boc protecting group positioned for late-stage deprotection and subsequent N-5 functionalization consistent with the patent SAR [1].

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

Process chemistry groups evaluating scalable routes to bicyclic diamine scaffolds can use this compound as a benchmark intermediate. The availability of ISO-certified batches with full analytical documentation supports route scouting under quality-controlled conditions, and the HPLC purity specification (97+%) provides a reliable baseline for impurity fate-and-purge studies during reaction optimization.

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained, Multi-Vectorial Building Blocks

In FBDD campaigns, the combination of a cis-locked bicyclic core with two orthogonally addressable functional groups (Boc-amine and carboxylic acid) and a third latent amine (revealed upon Boc removal) offers three distinct exit vectors for fragment elaboration. This multi-vectorial nature increases the probability of achieving productive binding interactions while maintaining ligand efficiency, a key selection criterion in fragment library procurement .

Quote Request

Request a Quote for (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.